2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine is a compound that features a piperazine ring substituted with a methoxy-methylphenyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 4-methoxy-3-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with pyrimidine: The piperazine intermediate is then reacted with a pyrimidine derivative, such as 2-chloropyrimidine, under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Neuropharmacology: The compound is studied for its effects on neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Neurotransmitter Modulation: It may modulate the activity of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant and antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound is also an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
4-methoxyphenylpiperazine derivatives: These compounds exhibit similar pharmacological properties and are investigated for their neuroprotective and antimicrobial activities.
Uniqueness
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its methoxy-methylphenyl group may enhance its ability to cross the blood-brain barrier, making it particularly effective for central nervous system applications .
Properties
IUPAC Name |
2-[4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-12-15(4-5-16(14)22-2)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGTITTZQCRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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